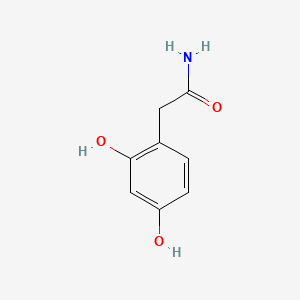
Benzeneacetamide, 2,4-dihydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetamide, 2,4-dihydroxy-: is an organic compound with the chemical formula C8H9NO3 2,4-dihydroxybenzeneacetamide . This compound is characterized by the presence of two hydroxyl groups attached to the benzene ring at the 2nd and 4th positions, along with an acetamide group. It appears as a white crystalline solid and is soluble in water and polar organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From 2,4-dihydroxyacetophenone: The synthesis of Benzeneacetamide, 2,4-dihydroxy- can be achieved by reacting 2,4-dihydroxyacetophenone with aqueous ammonia.
From Resorcinol: Another method involves the reaction of resorcinol with sodium alcoholate in alcohol, followed by carboxylation with carbon dioxide under supercritical conditions. .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzeneacetamide, 2,4-dihydroxy- can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Various reduced derivatives of Benzeneacetamide, 2,4-dihydroxy-.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzeneacetamide, 2,4-dihydroxy- is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical entities .
Biology and Medicine: Research suggests that compounds similar to Benzeneacetamide, 2,4-dihydroxy- may have antioxidant and anti-inflammatory properties. These properties are attributed to the hydroxyl groups, which can scavenge free radicals and reduce oxidative stress .
Industry: In the agricultural sector, derivatives of Benzeneacetamide, 2,4-dihydroxy- are used as herbicides to control various weeds .
Mecanismo De Acción
The mechanism of action of Benzeneacetamide, 2,4-dihydroxy- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in its biological activity by participating in hydrogen bonding and redox reactions. These interactions can modulate the activity of enzymes involved in oxidative stress and inflammation pathways .
Comparación Con Compuestos Similares
2,4-Dihydroxybenzoic Acid: Similar in structure but contains a carboxyl group instead of an acetamide group.
2,4-Dihydroxyacetophenone: Contains a ketone group instead of an acetamide group.
Resorcinol: Lacks the acetamide group and has only two hydroxyl groups on the benzene ring.
Uniqueness: Benzeneacetamide, 2,4-dihydroxy- is unique due to the presence of both hydroxyl and acetamide groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
68929-11-3 |
|---|---|
Fórmula molecular |
C8H9NO3 |
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
2-(2,4-dihydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H9NO3/c9-8(12)3-5-1-2-6(10)4-7(5)11/h1-2,4,10-11H,3H2,(H2,9,12) |
Clave InChI |
RYKUFCHWCAZVNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)O)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(4-methoxybenzyl)oxy]phenol](/img/structure/B14092163.png)
![9-(4-fluorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14092168.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14092169.png)
![tert-butyl N-[(2S)-1-[(2S)-2-[(1-diphenoxyphosphoryl-2-methylpropyl)carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B14092170.png)
![1-(4-Ethoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092180.png)
![8-(2-methoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14092181.png)
![2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092186.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(furan-2-ylmethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092189.png)
![8-(4-ethoxyphenyl)-1-methyl-3-[2-(morpholin-4-yl)ethyl]-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14092194.png)
![1-[(Z)-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]methylideneamino]-3-prop-2-enylthiourea](/img/structure/B14092207.png)
![2-Chloro-5-[(naphthalen-2-yloxy)methyl]pyrazine](/img/structure/B14092216.png)
![methyl [3,9-dimethyl-7-(2-methylprop-2-en-1-yl)-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl]acetate](/img/structure/B14092227.png)
![4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14092248.png)
![(2S,5R,6R)-6-(3-Aminoadamantane-1-carboxamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14092252.png)
